
p-Mercaptoanilinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Mercaptoanilinium chloride: is an organic compound with the molecular formula C6H8ClNS. It is also known by its IUPAC name, (4-sulfanylphenyl)azanium chloride. This compound is characterized by the presence of a mercapto group (-SH) attached to the para position of an anilinium ion. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Mercaptoanilinium chloride typically involves the reaction of p-aminothiophenol with hydrochloric acid. The reaction proceeds as follows:
- Dissolve p-aminothiophenol in a suitable solvent such as ethanol.
- Add concentrated hydrochloric acid to the solution.
- Heat the mixture under reflux conditions for several hours.
- Cool the reaction mixture and filter the precipitated this compound.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: p-Mercaptoanilinium chloride undergoes various types of chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form p-aminothiophenol.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) are employed.
Major Products:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: p-Aminothiophenol.
Substitution: Corresponding substituted anilinium compounds.
Scientific Research Applications
Chemistry: p-Mercaptoanilinium chloride is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pharmaceuticals, and agrochemicals.
Biology: In biological research, this compound is used as a reagent for the modification of proteins and peptides. It can be used to introduce thiol groups into biomolecules, which can then be used for further conjugation or labeling.
Medicine: The compound has potential applications in the development of therapeutic agents. Its derivatives are being explored for their antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of rubber chemicals, antioxidants, and corrosion inhibitors. It is also employed in the synthesis of specialty chemicals for various applications.
Mechanism of Action
The mechanism of action of p-Mercaptoanilinium chloride involves the interaction of its mercapto group (-SH) with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to the modification of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in both research and therapeutic applications.
Comparison with Similar Compounds
p-Aminothiophenol: Similar structure but lacks the chloride ion.
p-Mercaptobenzoic acid: Contains a carboxylic acid group instead of an anilinium ion.
p-Mercaptophenol: Contains a hydroxyl group instead of an anilinium ion.
Uniqueness: p-Mercaptoanilinium chloride is unique due to the presence of both a mercapto group and an anilinium ion in its structure. This combination imparts distinct chemical reactivity and makes it suitable for a wide range of applications in different fields.
Properties
CAS No. |
78749-58-3 |
|---|---|
Molecular Formula |
C6H8ClNS |
Molecular Weight |
161.65 g/mol |
IUPAC Name |
(4-sulfanylphenyl)azanium;chloride |
InChI |
InChI=1S/C6H7NS.ClH/c7-5-1-3-6(8)4-2-5;/h1-4,8H,7H2;1H |
InChI Key |
QRVOMXNKYSBJSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[NH3+])S.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



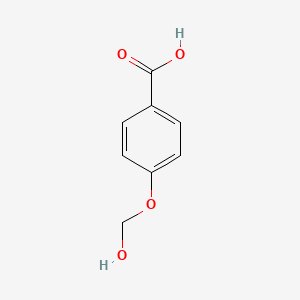


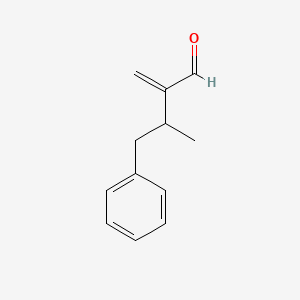

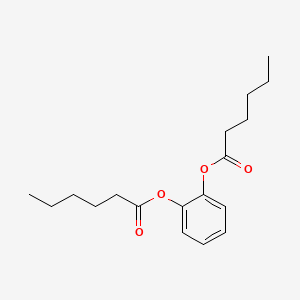
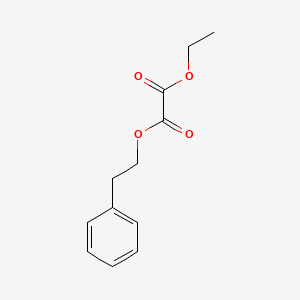

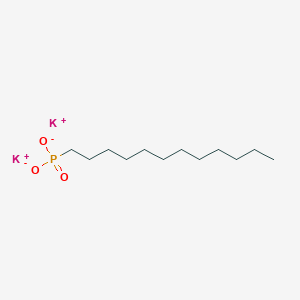
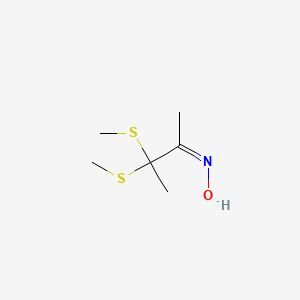
![(9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone](/img/structure/B12656978.png)


